
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxadiazoles.
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole has a molecular formula of C₉H₆BrClN₂O and a molecular weight of approximately 273.51 g/mol. The presence of bromine and chlorine substituents enhances its reactivity, making it suitable for various chemical transformations. Key reactions include:
- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The compound can be oxidized to generate oxadiazole oxides.
- Reduction : It can undergo reduction to form derivatives with different functional groups.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry . Research indicates that this compound exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The unique structure of this compound may enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .
- Anticancer Activity : Various derivatives have shown promising results against different cancer cell lines. For instance, structural analogs have demonstrated significant cytotoxic effects on breast cancer cells with effective dose-response relationships . Molecular docking studies indicate potential binding affinities with estrogen receptors, suggesting a mechanism for its anticancer activity.
Materials Science
In materials science , this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable building block for synthesizing more complex materials that can be used in electronic applications.
Chemical Biology
This compound serves as a probe in chemical biology for studying enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific molecular targets allows researchers to investigate biological processes at a molecular level. This includes exploring pathways involved in DNA synthesis inhibition and disruption of cell membrane integrity.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- A study reported that certain derivatives exhibited significant antimicrobial activity against resistant strains of bacteria and fungi. The compound's structure was found to correlate with its effectiveness against specific pathogens .
- In anticancer research, compounds derived from this compound showed IC₅₀ values indicating strong cytotoxicity against multiple cancer cell lines including breast and CNS cancers .
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting cellular processes. The oxadiazole ring and substituents play a crucial role in its binding affinity and specificity. Pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
- 5-(3-Bromophenyl)-1,2,4-thiadiazole
Uniqueness
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both bromophenyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specific applications in medicinal chemistry and materials science.
Biological Activity
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a five-membered oxadiazole ring, which is known for its diverse pharmacological properties. The molecular formula of this compound is C₉H₆BrClN₂O, with a molecular weight of approximately 273.51 g/mol . The unique substitution of bromine and chlorine atoms on the phenyl and oxadiazole rings enhances its reactivity and biological interactions.
Pharmacological Properties
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that 1,2,4-oxadiazole derivatives can inhibit the growth of various bacteria and fungi .
- Anticancer Activity : Several derivatives have shown promising results against different cancer cell lines. For instance, structural analogs have demonstrated significant cytotoxic effects on breast cancer cells with IC₅₀ values indicating effective dose-response relationships .
- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazole derivatives has been explored, showcasing their ability to modulate inflammatory pathways .
The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within biological systems. For example, studies involving molecular docking have indicated potential binding affinities with estrogen receptors in breast cancer treatments .
Anticancer Activity
A notable study evaluated the effects of this compound and related compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in MCF-7 (breast cancer) cells through mechanisms involving p53 activation and caspase-3 cleavage .
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 15.63 | Induces apoptosis |
Novel derivative | MDA-MB-231 | 10.38 | Inhibits proliferation |
Antimicrobial Studies
In antimicrobial evaluations, various oxadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain substitutions significantly enhanced antibacterial activity compared to standard antibiotics .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 20 |
Related oxadiazole derivative | S. aureus | 25 |
Synthesis and Structural Similarities
The synthesis of this compound typically involves cyclization reactions with hydrazides or amides. Understanding the structure-activity relationship (SAR) is crucial as modifications can lead to enhanced biological properties.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | Similar oxadiazole structure with different phenyl substitution | Variation in bromine position may influence reactivity |
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | Contains a methyl group instead of chloromethyl | Different electronic properties due to methyl substitution |
Properties
IUPAC Name |
5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUULFUAZWVWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440463 | |
Record name | 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657423-61-5 | |
Record name | 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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